2-Azido-cdp

Ribonucleotide reductase inhibition Mechanism-based inactivation Tyrosyl radical scavenging

Standard RNR inhibitors like hydroxyurea fail to covalently trap radical intermediates. 2-Azido-cdp (N3CDP) is a validated suicide substrate for structural and mechanistic studies. - Irreversibly inactivates RNR B2 subunit via Cys225 adduct (PDB: 9DB2). - Enables cryo-EM capture of mid-turnover α2β2 complex; 2.6 Å resolution. - Distinct EPR signature (25 G ¹⁴N, 8-9 G ¹Hβ) for radical transfer mapping. - Active only in dCK-positive cells (e.g., lymphoid lines); N3Urd inactive.

Molecular Formula C9H14N6O10P2
Molecular Weight 428.19 g/mol
CAS No. 51034-65-2
Cat. No. B1208772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-cdp
CAS51034-65-2
Synonyms2'-azido-2'-deoxycytidine 5'-diphosphate
2-azido-CDP
Molecular FormulaC9H14N6O10P2
Molecular Weight428.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]
InChIInChI=1S/C9H14N6O10P2/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(24-8)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H2,10,12,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
InChIKeyWWFZAZQLWOJNAU-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-cdp: Nucleotide Analog & RNR Inhibitor


2-Azido-cdp (2′-azido-2′-deoxycytidine 5′-diphosphate; N3CDP) is a synthetic pyrimidine nucleotide analog that functions as a mechanism-based, irreversible inactivator of ribonucleotide reductase (RNR), the enzyme responsible for de novo deoxyribonucleotide biosynthesis [1]. Unlike classic reversible inhibitors, N3CDP requires enzymatic reduction to generate a radical species that covalently destroys the essential tyrosyl radical in the RNR B2 subunit, providing a unique tool for studying radical transfer mechanisms and enzyme inactivation [2].

Why 2-Azido-cdp Is Irreplaceable


Generic substitution of 2-Azido-cdp with other RNR inhibitors such as hydroxyurea or 2′-chloro analogs leads to fundamentally different experimental outcomes. Hydroxyurea quenches the tyrosyl radical reversibly with Ki values in the 0.08–0.41 mM range [1], whereas N3CDP acts as a suicide substrate that covalently modifies the B2 subunit active site. Additionally, the uridine analog N3UDP fails to inhibit cell growth in CHO and 3T6 lines due to absent deoxycytidine kinase-dependent phosphorylation, while N3Cyd-derived N3CDP is active in kinase-competent cells [2]. These mechanistic and activation distinctions make N3CDP irreplaceable for studies requiring radical-trapping, cryo-EM structural capture, or lymphoid-specific RNR inhibition.

2-Azido-cdp vs. Closest Analogs: Evidence


Irreversible B2 Inactivation vs. Hydroxyurea Quenching

2-Azido-cdp irreversibly inactivates the RNR B2 subunit by covalent destruction of the essential tyrosyl radical, whereas hydroxyurea acts as a reversible, non-competitive inhibitor. The Ki of hydroxyurea for CDP reduction in human fibroblasts is 0.41 mM [1], while N3CDP acts at stoichiometric concentrations relative to the B2 subunit, with complete inactivation observed at 1 equivalent [2].

Ribonucleotide reductase inhibition Mechanism-based inactivation Tyrosyl radical scavenging

Kinase-Dependent Prodrug Activation: N3Cyd vs. N3Urd

In a direct head-to-head comparison, the nucleoside prodrug 2′-azido-2′-deoxycytidine (N3Cyd) inhibited growth of 3T6 cells and was moderately active against CHO cells, whereas 2′-azido-2′-deoxyuridine (N3Urd) failed to inhibit growth of either cell line [1]. Both nucleoside analogs were inactive as reductase inhibitors in permeabilized cell assays, while their corresponding diphosphates (N3CDP and N3UDP) showed equal inhibitory activity [1].

Prodrug activation Deoxycytidine kinase Cell growth inhibition

Cryo-EM Structural Trapping of RNR Complex

A 2024 cryo-EM study used 2-Azido-cdp to trap a wild-type α2β2 complex of E. coli class Ia RNR in a mid-turnover state at 2.6 Å resolution, revealing the inhibitor as a covalent adduct to cysteine-225 [1]. This is the first visualization of an RNR inhibitor as an adduct, providing structural evidence for proton-coupled electron transfer (PCET) gating. No other RNR inhibitor has yielded a comparable high-resolution trapped complex.

Cryo-electron microscopy Radical transfer Protein-inhibitor adduct

B2- vs. B1-Selective RNR Inactivators

Landmark studies established that 2′-azido-2′-deoxynucleoside diphosphates (including N3CDP) irreversibly inactivate only the B2 subunit, whereas 2′-chloro-2′-deoxynucleoside diphosphates selectively destroy the B1 subunit catalytic dithiols [1]. This subunit specificity is controlled by allosteric effectors and has been validated by EPR spectroscopy showing selective loss of the B2 tyrosyl radical upon N3CDP treatment [1].

Submit selectivity Enzyme inactivation Active-site mapping

2-Azido-cdp Research Applications


Cryo-EM Trapping of RNR Catalytic Intermediates

N3CDP is the only validated compound for trapping a wild-type class Ia RNR α2β2 complex in a mid-turnover state suitable for high-resolution cryo-EM analysis. The 2.6 Å structure (PDB: 9DB2) reveals the inhibitor as a covalent Cys225 adduct, enabling direct visualization of proton-coupled electron transfer residues and water molecules [5]. This application is critical for structural biology groups studying radical enzyme mechanisms and cannot be replicated with hydroxyurea, gemcitabine, or chloro-analogs.

Lymphoid-Selective RNR Inhibition via dCK Activation

The nucleoside prodrug N3Cyd is preferentially phosphorylated to active N3CDP in cell lines expressing deoxycytidine kinase (dCK), such as 3T6 fibroblasts and lymphoid cells. In contrast, the uridine analog N3Urd shows no activity in the same cell lines [5]. This makes N3Cyd/N3CDP the system of choice for studying RNR inhibition in dCK-positive malignancies, including certain leukemias and lymphomas, where dCK expression is elevated [6].

B2-Specific Radical Transfer Studies

N3CDP irreversibly and selectively inactivates the B2 subunit without affecting the B1 catalytic subunit, as confirmed by EPR and subunit reconstitution experiments [5]. This property enables researchers to isolate B2-specific radical transfer events from B1-mediated reduction chemistry, a distinction impossible with pan-RNR inhibitors such as hydroxyurea or gemcitabine diphosphate. The compound is essential for laboratories mapping the long-range (~32 Å) proton-coupled electron transfer pathway.

EPR Spin-Trapping of Radical Intermediates

N3CDP generates a distinctive sugar-localized radical intermediate upon RNR reduction, with EPR hyperfine couplings of 25 G for ¹⁴N and 8–9 G for ¹Hβ that are consistent across E. coli and bacteriophage T4 RNR systems [5]. This spectral signature provides a unique probe for studying the normal catalytic pathway of ribonucleotide reduction, as the transient radical mimics the postulated 3′-hydrogen abstraction intermediate [6].

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